molecular formula C14H11N3O B2663421 (E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime CAS No. 461684-39-9

(E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime

Cat. No.: B2663421
CAS No.: 461684-39-9
M. Wt: 237.262
InChI Key: TWBCCENGSFOVSV-XNTDXEJSSA-N
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Description

(E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime is a heterocyclic compound that features an imidazo[1,5-a]pyridine core

Preparation Methods

The synthesis of (E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime typically involves the formation of the imidazo[1,5-a]pyridine core followed by the introduction of the oxime functional group. One common synthetic route includes the condensation of 2-aminopyridine with a suitable aldehyde to form the imidazo[1,5-a]pyridine scaffold. The subsequent reaction with hydroxylamine hydrochloride under basic conditions yields the oxime derivative .

Chemical Reactions Analysis

(E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions.

Scientific Research Applications

(E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

(E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime can be compared with other imidazo[1,5-a]pyridine derivatives. Similar compounds include:

Biological Activity

(E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, antimicrobial properties, and potential applications in medicine.

Chemical Structure and Synthesis

The compound features an imidazo[1,5-a]pyridine core with an oxime functional group. The synthesis typically involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,5-a]pyridine scaffold, followed by reaction with hydroxylamine hydrochloride to yield the oxime derivative. Various synthetic routes can be employed, each influencing the compound's biological properties and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. It may modulate enzyme activity or receptor function, which can lead to various physiological effects depending on the target molecules involved. The exact pathways and molecular targets are still under investigation, but initial studies suggest potential interactions with nuclear receptors such as the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated its efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against Gram-positive and Gram-negative bacteria:

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds or derivatives of this compound:

  • Anticancer Activity : A study investigated derivatives of imidazo[1,2-a]pyridine for their ability to inhibit cancer cell proliferation. The findings indicated that certain modifications to the imidazo scaffold enhanced cytotoxicity against human colon cancer cells (HCT116), suggesting a potential role for this class of compounds in cancer therapy .
  • Fluorescent Probes : The stable photophysical properties of this compound have led to its exploration as a fluorescent probe in biological imaging applications. Its ability to bind selectively to specific biomolecules could facilitate advancements in diagnostic imaging techniques.
  • SAR Studies : Structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of related compounds by modifying substituents on the phenyl ring or altering the oxime functionality. These studies aim to enhance selectivity and potency against targeted receptors while minimizing cytotoxic effects on non-target cells .

Properties

IUPAC Name

(NE)-N-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-15-10-12-13-8-4-5-9-17(13)14(16-12)11-6-2-1-3-7-11/h1-10,18H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBCCENGSFOVSV-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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